3,4-dimethoxy-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide;hydrochloride -

3,4-dimethoxy-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide;hydrochloride

Catalog Number: EVT-5569566
CAS Number:
Molecular Formula: C21H27ClN2O3
Molecular Weight: 390.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Method 1: [, ] This method utilizes a multi-step synthesis starting with (+)-2-(3,4-dichlorophenyl)-4-hydroxybutylamine. The process involves reacting the starting material with a functional derivative of benzoic acid, followed by protection of the hydroxyl group with dihydropyran. Subsequent steps include methylation using dimethyl sulfate, deprotection, treatment with a functional derivative of benzenesulfonic acid, and finally, reaction with 4-acetylamino-4-phenylpiperidine in a polar aprotic solvent.

Method 2: [] This method focuses on the synthesis of the (S)-enantiomer, a key intermediate in the production of repaglinide, an insulin secretagogue. It starts with o-fluorobenzaldehyde, which undergoes a series of reactions including oximation, dehydration, nucleophilic substitution with piperidine, Grignard reaction with i-butyl magnesium bromide, and reduction with sodium borohydride to obtain the racemic mixture. The desired (S)-enantiomer is then isolated via resolution using N-acetyl-L-glutamic acid followed by hydrolysis with sodium hydroxide.

Molecular Structure Analysis

The molecular structure of similar benzamide derivatives has been extensively studied using X-ray crystallography. [, ] These studies reveal key structural features that influence their pharmacological activity, particularly their binding affinity for dopamine receptors.

Mechanism of Action

While the precise mechanism of action for 3,4-dimethoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide hydrochloride remains largely unknown, its structural similarities to other benzamide derivatives, especially those with documented activity on dopamine and serotonin receptors, offer potential insights. [, , , ]

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as a key intermediate in the synthesis of various bioactive molecules, including some with potential antitumor, antimalarial, and antiviral properties. [, ]
  • Relevance: While not directly containing the benzamide moiety, (+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline shares a significant structural resemblance to 3,4-dimethoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide hydrochloride. Both compounds feature a central tetrahydroisoquinoline or piperidine ring substituted with a 3,4-dimethoxyphenyl group. This shared core structure suggests potential overlap in their pharmacological profiles, making this compound relevant for understanding structure-activity relationships. [, ]

(3R)-7-Hydroxy-N-[(1S)-1-[[(3R, 4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide Hydrochloride (JDTic)

  • Compound Description: JDTic is a potent and selective κ-opioid receptor (KOR) antagonist. [] Preclinical studies have demonstrated its potential anxiolytic and antidepressant-like effects, making it a compound of interest for treating mood and anxiety disorders. []
  • Relevance: Similar to 3,4-dimethoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide hydrochloride, JDTic features a substituted piperidine ring linked to a tetrahydroisoquinoline moiety. This structural similarity highlights a common motif in compounds targeting opioid receptors and suggests that variations on this core structure can lead to distinct pharmacological profiles, such as KOR antagonism in the case of JDTic. []
  • Compound Description: This series of compounds was developed as potential modulators of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). [] MDR is a major challenge in cancer treatment, and compounds like these aim to overcome this resistance and enhance the efficacy of existing anticancer drugs. []
  • Relevance: These compounds share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold with 3,4-dimethoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide hydrochloride. The variations in the substituents on the tetrahydroisoquinoline ring, particularly the introduction of the triazole moiety, highlight how subtle structural modifications can drastically alter biological activity, in this case, conferring P-gp modulating properties. []

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179)

  • Compound Description: AC-90179 is a selective serotonin 2A (5-HT2A) receptor inverse agonist. [] It exhibits atypical antipsychotic-like activity in preclinical models without causing certain motor side effects associated with typical antipsychotics, suggesting potential as a novel therapeutic agent for psychosis. []
  • Relevance: Both AC-90179 and 3,4-dimethoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide hydrochloride feature an N-substituted piperidine ring as a key structural element. In AC-90179, this piperidine ring is directly connected to an acetamide group, whereas, in 3,4-dimethoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide hydrochloride, it is linked to a benzamide. These structural similarities underscore the importance of the substituted piperidine motif in compounds with central nervous system activity and suggest that modifications to the adjacent groups can fine-tune receptor selectivity and pharmacological properties. []

Properties

Product Name

3,4-dimethoxy-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide;hydrochloride

IUPAC Name

3,4-dimethoxy-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide;hydrochloride

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

InChI

InChI=1S/C21H26N2O3.ClH/c1-15-6-4-5-13-23(15)18-10-8-17(9-11-18)22-21(24)16-7-12-19(25-2)20(14-16)26-3;/h7-12,14-15H,4-6,13H2,1-3H3,(H,22,24);1H

InChI Key

XNFZAPYQRVQITI-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC.Cl

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.